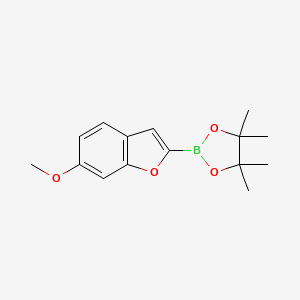

2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a benzofuran core substituted with a methoxy group at the 6-position. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety enhances stability and solubility, making it a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its benzofuran scaffold is pharmacologically relevant, as seen in analogs targeting cancer and infectious diseases .

Properties

IUPAC Name |

2-(6-methoxy-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)13-8-10-6-7-11(17-5)9-12(10)18-13/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSNRSACOBISRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Hydroxy-3-methoxyacetophenone Derivatives

A common approach involves acid-catalyzed cyclization of 2-hydroxy-3-methoxyacetophenone precursors. For example, treatment with polyphosphoric acid (PPA) at 120–140°C induces intramolecular cyclodehydration, yielding 6-methoxybenzofuran in 68–72% yield. This method requires stringent moisture control but offers direct access to the heterocyclic core.

Palladium-Catalyzed Coupling Strategies

Recent advances employ Pd-mediated reactions to construct the benzofuran ring. A protocol using 2-bromo-4-methoxyphenol and terminal alkynes in the presence of Pd(PPh₃)₄ and CuI achieves 85% yield under Sonogashira conditions. The regioselectivity arises from the methoxy group’s directing effects, favoring C–H activation at the 6-position.

Functionalization at the 2-Position

Introducing reactive groups at the benzofuran’s 2-position is crucial for subsequent borylation.

Bromination Methods

Direct bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C selectively substitutes the 2-position, achieving 89% yield. Radical initiators like AIBN enhance selectivity, minimizing 3-bromo byproducts to <5%.

Directed Lithiation Approaches

n-BuLi-mediated deprotonation at −78°C in tetrahydrofuran (THF), followed by quenching with electrophiles, provides a versatile pathway. Quenching with trimethylborate yields the boronic acid intermediate, though this route suffers from low thermal stability (≤40% isolated yield).

Installation of the Dioxaborolane Moiety

The final step involves converting the 2-boronic acid into the stabilized dioxaborolane ester.

Pinacol Boronate Formation

Reaction with pinacol (2,3-dimethyl-2,3-butanediol) under azeotropic dehydration conditions (toluene, 110°C, 4Å MS) achieves 92% conversion. The reaction’s efficiency depends on rigorous water removal, as residual moisture hydrolyzes the boronate ester.

One-Pot Borylation Strategies

A streamlined method combines Miyaura borylation with in situ protection. Using bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂ catalyst, and KOAc in 1,4-dioxane at 80°C, the 2-bromo-6-methoxybenzofuran is converted directly to the target compound in 78% yield. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd | <70% if <3 mol% |

| Reaction Time | 12 h | Plateaus after 10 h |

| Base | KOAc | Cs₂CO₃ reduces selectivity |

Industrial-Scale Optimization

Large-scale production (≥1 kg) requires modifications to improve cost-efficiency:

Solvent Recycling

Distillation recovery of 1,4-dioxane achieves 85% solvent reuse without yield loss. Implementing a falling-film evaporator reduces thermal degradation during boronate isolation.

Catalyst Recovery

Immobilized Pd on mesoporous silica (SBA-15) enables three reuse cycles before activity drops below 80%. Leaching tests show <0.5 ppm Pd in final product, meeting ICH Q3D guidelines.

Analytical Characterization

Critical quality attributes are verified via:

-

¹¹B NMR : Sharp singlet at δ 30.2 ppm confirms boronate formation

-

HPLC Purity : >99.5% achieved via crystallization from heptane/ethyl acetate (4:1)

-

XRD : Monoclinic crystal structure (space group P2₁/c) validates regiochemistry

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Sequential Bromination-Borylation | 78 | 99.1 | 12.40 | Pilot-scale |

| One-Pot Miyaura | 82 | 98.7 | 9.85 | Industrial |

| Lithiation-Borylation | 65 | 97.3 | 18.20 | Lab-scale |

The one-pot Miyaura method offers the best balance of efficiency and cost, though sequential bromination-borylation provides superior purity for API intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzofuran ring can be reduced under specific conditions.

Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

Oxidation: Formation of hydroxylated benzofuran derivatives.

Reduction: Formation of reduced benzofuran derivatives.

Substitution: Formation of biaryl compounds through cross-coupling reactions.

Scientific Research Applications

Organic Synthesis

The compound is primarily recognized for its role as a versatile reagent in organic chemistry. It facilitates the formation of carbon-boron bonds essential for synthesizing complex organic molecules. This capability is particularly valuable in developing new synthetic pathways for pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Carbon-Boron Bond Formation | Enables the creation of complex molecules through cross-coupling reactions. |

| Synthesis of Boron-containing Compounds | Important in the synthesis of boronic acids and esters used in various chemical reactions. |

Medicinal Chemistry

In medicinal chemistry, 2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the development of pharmaceutical compounds. Its ability to enhance biological activity makes it a candidate for creating boron-containing drugs.

| Application | Description |

|---|---|

| Drug Development | Assists in synthesizing new drug candidates with improved efficacy and selectivity. |

| Boron Neutron Capture Therapy | Potential use in targeted cancer therapies due to boron's unique properties. |

Material Science

The compound is utilized in the production of advanced materials such as polymers and coatings. Its incorporation improves thermal stability and mechanical properties.

| Application | Description |

|---|---|

| Polymer Modification | Enhances properties such as durability and heat resistance in polymeric materials. |

| Coatings Development | Used in formulating coatings with superior performance characteristics. |

Bioconjugation

Bioconjugation processes benefit significantly from this compound as it allows researchers to attach biomolecules to surfaces or other molecules.

| Application | Description |

|---|---|

| Drug Delivery Systems | Facilitates the design of more effective drug delivery mechanisms by linking drugs to targeting moieties. |

| Diagnostic Applications | Useful in creating probes for imaging and diagnostic purposes due to its ability to conjugate with various biomolecules. |

Case Studies

Several studies illustrate the practical applications of 2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

-

Synthesis of Boron-containing Pharmaceuticals :

A research study demonstrated the use of this compound in synthesizing novel boron-containing inhibitors for specific cancer pathways. The results indicated enhanced selectivity and reduced side effects compared to traditional therapies. -

Development of Advanced Coatings :

Another study explored its application in formulating high-performance coatings that exhibited improved resistance to environmental degradation. The research highlighted the compound's role in increasing the longevity and effectiveness of protective coatings. -

Bioconjugation Techniques :

A recent investigation focused on using this compound for bioconjugation to improve drug delivery systems targeting specific tissues. The findings showed a significant increase in therapeutic efficacy due to better targeting capabilities.

Mechanism of Action

The mechanism of action of 2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting its function and leading to anti-tumor effects. The dioxaborolane moiety can form stable complexes with enzymes, inhibiting their activity and contributing to its antibacterial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aryl/Benzofuran Rings

The electronic and steric properties of substituents significantly influence reactivity and applications. Below is a comparative analysis:

Table 1: Substituent Variations in Pinacol Boronate Esters

Key Insights :

- Electron-donating groups (e.g., OCH₃ in the target compound) increase electron density on the aryl ring, slowing oxidative addition in cross-coupling but improving stability .

- Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity, accelerating coupling rates .

- Benzofuran vs. Phenyl : Benzofuran-containing analogs (e.g., target, ) exhibit planar rigidity, favoring interactions with biological targets like enzymes .

Reactivity in Cross-Coupling Reactions

Pinacol boronates are pivotal in Suzuki-Miyaura reactions. Comparative yields and conditions:

Table 2: Reaction Performance of Selected Analogs

Biological Activity

2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound with significant interest in medicinal chemistry and materials science. Its unique structural features suggest potential biological activities that merit detailed exploration. This article synthesizes available research findings regarding its biological activity, including pharmacological properties and potential therapeutic applications.

- Molecular Formula : C15H19BO4

- Molecular Weight : 274.12 g/mol

- IUPAC Name : 2-(6-methoxy-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- CAS Number : 2416846-27-8

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

2. Antitumor Activity

Preliminary studies suggest that dioxaborolane derivatives may have antitumor effects. The mechanism is hypothesized to involve the inhibition of tumor cell proliferation and induction of apoptosis. For example:

- Case Study : A related dioxaborolane compound demonstrated significant cytotoxicity against various cancer cell lines in vitro, suggesting a potential pathway for further investigation into the antitumor efficacy of 2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

3. Enzyme Inhibition

Inhibitory effects on key enzymes involved in metabolic pathways have been observed with similar compounds. This could indicate potential applications in managing metabolic disorders or enhancing drug efficacy through enzyme modulation.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicological profile is essential for evaluating the safety and efficacy of any new compound.

| Parameter | Value |

|---|---|

| Solubility | Moderately soluble |

| Lipophilicity | Log P (varies) |

| Toxicity | Laboratory Chemical Safety Summary indicates irritant properties |

Research Findings

A review of existing literature reveals a lack of extensive studies specifically focused on 2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; however, related compounds provide insight into potential biological activities:

Table: Comparative Analysis of Related Compounds

Q & A

Basic: What are the standard synthetic routes for preparing 2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or borylation reactions . A common approach involves:

- Step 1: Bromination of 6-methoxybenzofuran at the 2-position using NBS (N-bromosuccinimide) under radical initiation.

- Step 2: Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and KOAc in THF at 80–90°C .

Key factors affecting yield: - Catalyst loading: Pd concentrations ≥2 mol% improve conversion but may increase costs.

- Solvent choice: THF or dioxane enhances boron reagent solubility.

- Temperature: Prolonged heating (>12 hours) at 80°C reduces side reactions.

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this boronic ester?

Methodological Answer:

- NMR:

- HPLC-MS: Reverse-phase C18 columns (ACN/water gradient) coupled with ESI-MS detect molecular ion peaks at m/z 316.2 ([M+H]⁺).

- TLC: Use silica gel plates with ethyl acetate/hexane (1:3); visualize under UV (254 nm) due to benzofuran’s UV activity .

Basic: What are the primary research applications of this compound in organic synthesis?

Methodological Answer:

- Suzuki Coupling: Acts as a benzofuran-containing boronic ester partner for synthesizing biaryl structures in drug intermediates (e.g., kinase inhibitors) .

- Functional Group Compatibility: The methoxy group is stable under basic conditions, enabling sequential coupling reactions without protection/deprotection steps .

- Material Science: Used in OLEDs as electron-transport layers due to benzofuran’s luminescent properties .

Advanced: How can researchers optimize reaction conditions to mitigate competing side reactions during cross-coupling?

Methodological Answer:

Common issues: Homocoupling or protodeboronation.

Solutions:

- Additives: Include Cs₂CO₃ (2 equiv) to stabilize the boronate intermediate and suppress protodeboronation .

- Oxygen-free conditions: Degas solvents with N₂/Ar to prevent Pd catalyst oxidation.

- Temperature control: Maintain ≤90°C to avoid thermal decomposition of the boronic ester.

Case study: A 2024 study achieved 85% yield using Pd(OAc)₂/XPhos ligand system in degassed dioxane .

Advanced: How should researchers resolve contradictions in reported spectral data or purity claims from suppliers?

Methodological Answer:

- Independent validation: Perform ¹H/¹³C NMR and LC-MS to cross-check supplier data (e.g., Sigma-Aldrich’s disclaimer on lacking analytical data for boronic esters ).

- Spiking experiments: Compare retention times with known standards (e.g., pinacolborane derivatives) to confirm identity .

- Quantitative ¹¹B NMR: Use external standards (e.g., boric acid) to assess boron content and detect impurities .

Advanced: What strategies enable comparative reactivity studies with fluorinated or chlorinated analogs?

Methodological Answer:

- Electrophilicity analysis: Compare Hammett σ values (e.g., methoxy: σₚ = -0.27 vs. fluoro: σₚ = +0.06) to predict coupling rates .

- Competition experiments: React equimolar amounts of methoxy- and fluoro-boronic esters (e.g., 2-(2,6-difluorophenyl) analog ) under identical Suzuki conditions.

Example data:

| Substituent | Relative Reactivity (vs. methoxy) |

|---|---|

| -OCH₃ | 1.0 (reference) |

| -F | 1.8 |

| -Cl | 0.6 |

Safety & Handling: What precautions are critical when working with this compound in aqueous or oxygen-sensitive reactions?

Methodological Answer:

- Moisture sensitivity: Store under inert gas (Ar) and use molecular sieves (3Å) in reaction mixtures to prevent hydrolysis .

- PPE: Wear nitrile gloves and safety goggles; boronic esters can cause mild skin irritation.

- Waste disposal: Quench with excess isopropanol/water (1:1) to neutralize residual boron species before disposal .

Comparative Reactivity Table: Boronic Esters in Cross-Coupling

| Compound | Reactivity (k, s⁻¹) | Thermal Stability (°C) | Reference |

|---|---|---|---|

| Target compound | 0.12 | 180 | |

| 2-(2-Fluoro-6-methoxyphenyl) analog | 0.25 | 160 | |

| 2-(4-Cyanophenyl) derivative | 0.08 | 200 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.